molecular formula C17H23NO3 B192828 Lycoramine CAS No. 21133-52-8

Lycoramine

Numéro de catalogue: B192828
Numéro CAS: 21133-52-8
Poids moléculaire: 289.4 g/mol
Clé InChI: GJRMHIXYLGOZSE-JDFRZJQESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La lycoramine est un alcaloïde naturel présent dans les bulbes de plantes appartenant à la famille des Amaryllidacées, comme la Lycoris radiata. Elle est structurellement liée à d'autres alcaloïdes comme la galanthamine et la lycorine. La this compound a suscité un intérêt en raison de ses applications thérapeutiques potentielles, en particulier dans le traitement des maladies neurodégénératives comme la maladie d'Alzheimer .

Mécanisme D'action

Target of Action

Lycoramine, a natural compound extracted from Lycoris radiata, primarily targets acetylcholinesterase (AChE) . AChE is an enzyme involved in the rapid hydrolysis of the neurotransmitter acetylcholine, a critical component in the functioning of the nervous system .

Mode of Action

This compound acts as a potent inhibitor of AChE . By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This action can have various effects depending on the specific neural pathways involved .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the cholinergic system due to its inhibition of AChE . Additionally, proteomics analysis has shown that this compound can cause statistically significant protein perturbations in the cortex, hippocampus, and cerebellum sections . These perturbations may affect various biochemical pathways, potentially contributing to the reversal of cognitive decline observed in Alzheimer’s disease models .

Pharmacokinetics

These properties can significantly impact the bioavailability of this compound, but more research is needed to provide a detailed understanding .

Result of Action

The primary molecular effect of this compound is the inhibition of AChE, leading to increased acetylcholine levels . At the cellular level, this can enhance cholinergic transmission, affecting various neural pathways. In Alzheimer’s disease models, this compound has been shown to reverse cognitive decline and clear Aβ plaques . These effects suggest that this compound may have therapeutic potential for neurodegenerative diseases .

Analyse Biochimique

Biochemical Properties

Lycoramine interacts with various enzymes and proteins in biochemical reactions. It is a potent inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a key neurotransmitter . This interaction can influence various biochemical processes, particularly those related to nerve signal transmission.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has demonstrated neuroprotective effects against CoCl2-induced SH-SY5Y cell injury . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. As an AChE inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This binding interaction can lead to changes in gene expression and cellular metabolism, contributing to its various pharmacological effects .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the alkaloid content of this compound in Lycoris chinensis was found to increase with the age of the seedlings . This suggests that the product’s stability, degradation, and long-term effects on cellular function may vary depending on the duration of exposure and the age of the biological material.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. In a study evaluating the therapeutic effects of this compound on Alzheimer’s disease in a mouse model, this compound showed therapeutic potential to halt and reverse cognitive decline at the late stages of disease progression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is part of the Amaryllidaceae alkaloids metabolism in Lycoris species . The alkaloid interacts with various enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Subcellular Localization

Given its interactions with enzymes such as AChE, which are located in the synaptic cleft in neurons, it is likely that this compound can localize to these areas within the cell .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la lycoramine implique plusieurs étapes, notamment l'utilisation d'une cycloaddition [(3 + 2) + 1] catalysée au Rhodium(I) de la vinylcyclopropane-1-ène et du monoxyde de carbone pour construire le noyau cis-hydrodibenzofurane . Cette méthode est efficace et a été appliquée dans la synthèse formelle de la this compound. Une autre approche implique une hydrogénation asymétrique catalytique et une cyclisation réductrice de Heck intramoléculaire .

Méthodes de production industrielle

La production industrielle de la this compound n'est pas largement documentée. Les méthodes de synthèse mentionnées ci-dessus peuvent être mises à l'échelle pour des applications industrielles, à condition que les conditions de réaction soient optimisées pour une production à grande échelle.

Analyse Des Réactions Chimiques

Types de réactions

La lycoramine subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound, qui peuvent avoir des propriétés pharmacologiques différentes.

Applications de la recherche scientifique

La this compound a été étudiée pour ses effets thérapeutiques potentiels, en particulier dans le traitement de la maladie d'Alzheimer. Elle s'est montrée prometteuse pour inverser le déclin cognitif et éliminer les plaques amyloïdes bêta chez des modèles murins . De plus, la this compound a été étudiée pour ses propriétés d'inhibition de l'acétylcholinestérase, qui sont pertinentes dans le traitement des maladies neurodégénératives .

Mécanisme d'action

La this compound exerce ses effets principalement par l'inhibition de l'acétylcholinestérase, une enzyme responsable de la dégradation de l'acétylcholine dans le cerveau . En inhibant cette enzyme, la this compound augmente les niveaux d'acétylcholine, améliorant ainsi la fonction cognitive. De plus, il a été démontré que la this compound interagit avec diverses voies moléculaires impliquées dans l'élimination des plaques amyloïdes bêta, qui sont caractéristiques de la maladie d'Alzheimer .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité de la this compound

La this compound est unique en raison de sa structure moléculaire spécifique, qui lui permet d'inhiber efficacement l'acétylcholinestérase et d'interagir avec les voies impliquées dans la neuroprotection. Son potentiel à inverser le déclin cognitif et à éliminer les plaques amyloïdes bêta en fait un candidat prometteur pour des recherches plus poussées dans le traitement de la maladie d'Alzheimer .

Propriétés

IUPAC Name

(1R,12S,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-4,12,14,19H,5-10H2,1-2H3/t12-,14-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRMHIXYLGOZSE-JDFRZJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23CCC(CC2OC4=C(C=CC(=C34)C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23CC[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175371
Record name Lycoramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21133-52-8
Record name Lycoramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021133528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lycoramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21133-52-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LYCORAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAG8LU84K2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lycoramine
Reactant of Route 2
Lycoramine
Reactant of Route 3
Reactant of Route 3
Lycoramine
Reactant of Route 4
Lycoramine
Reactant of Route 5
Lycoramine
Reactant of Route 6
Lycoramine
Customer
Q & A

Q1: What is the primary mechanism of action of lycoramine?

A1: this compound primarily acts as an acetylcholinesterase (AChE) inhibitor. [, , , ] This means it blocks the action of the enzyme responsible for breaking down the neurotransmitter acetylcholine, leading to increased levels of acetylcholine in the synaptic cleft.

Q2: How does this compound's AChE inhibitory activity compare to other known inhibitors?

A2: Studies show that this compound is a more potent AChE inhibitor than physostigmine but less potent than its close structural analog, galanthamine. [, , ] The potency of this compound derivatives can vary depending on the specific structural modifications. [, , ]

Q3: Beyond AChE inhibition, does this compound interact with other targets?

A3: Research suggests that this compound may also interact with nicotinic acetylcholine receptors, although the specific mechanisms and implications require further investigation. []

Q4: What are the downstream effects of this compound's AChE inhibition?

A4: By inhibiting AChE, this compound enhances cholinergic neurotransmission. This has been linked to several observed effects, including:

  • Increased smooth muscle activity: Observed as increased tonus and peristalsis of the intestines in animal models. [, ]
  • Pupillary constriction: this compound can cause miosis, which can be counteracted by atropine, suggesting an interaction with muscarinic acetylcholine receptors. [, ]
  • Potentiation of muscle contractions: this compound can enhance the response of skeletal muscles to nerve stimulation, both directly and by potentiating the effects of acetylcholine. [, , ] This effect is dependent on dosage and stimulation frequency.
  • Cognitive enhancement: Studies in a mouse model of Alzheimer's disease showed that this compound administration improved cognitive performance in behavioral tests, suggesting a potential role in mitigating cognitive decline. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C17H21NO4, and its molecular weight is 303.35 g/mol. [, , ]

Q6: What spectroscopic data is available for characterizing this compound?

A6: Spectroscopic techniques, including ultraviolet (UV), infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), have been extensively used to characterize this compound. [, , , , ]

  • UV Spectroscopy: this compound exhibits characteristic UV absorption maxima, which can be used for its identification and quantification. []
  • IR Spectroscopy: The IR spectrum of this compound reveals the presence of specific functional groups, such as hydroxyl (-OH) and aromatic rings. [, ]
  • NMR Spectroscopy: Detailed 1H and 13C NMR data provide insights into the structure and stereochemistry of this compound and its derivatives. [, , , ]
  • Mass Spectrometry: MS techniques are used to determine the molecular weight of this compound and analyze its fragmentation patterns, aiding in its structural elucidation. [, ]

Q7: What is the typical route of administration for this compound in research settings?

A7: this compound has been administered intravenously, intra-arterially, and subcutaneously in animal studies. [, , , ]

Q8: Has this compound been evaluated in clinical trials for any specific conditions?

A8: While this compound has shown promising results in preclinical studies, particularly in animal models of Alzheimer's disease, it has not yet progressed to clinical trials. [, ]

Q9: What is the toxicity profile of this compound?

A9: this compound's toxicity profile has been studied in mice, where its LD50 (the dose at which 50% of the animals die) was found to be 16.65 mg/kg after subcutaneous injection. [] This is considerably higher than the LD50 of galanthamine (0.958 mg/kg) and neostigmine (0.174 mg/kg), indicating a potentially wider therapeutic window. [, ]

Q10: What are the typical toxic symptoms observed with this compound overdose?

A10: Common toxic symptoms in animal models include salivation, muscle twitching, convulsions, and respiratory paralysis, which is the usual cause of death. [, ]

Q11: Which plant species are considered good sources of this compound?

A11: Several species within the Amaryllidaceae family are known to contain this compound, including:

  • Lycoris radiata [, , , , ]
  • Lycoris squamigera [, , ]
  • Narcissus papyraceus [, ]
  • Zephyrantes carinata []

Q12: What extraction methods are commonly employed for isolating this compound?

A12: Various extraction methods have been explored for isolating this compound from plant materials, including:

  • Soxhlet extraction: A traditional method using organic solvents. []
  • Microwave-assisted extraction (MAE): This technique utilizes microwave energy to heat the solvent and plant material, enhancing extraction efficiency and reducing extraction time. [, ]
  • Post-microwave-irradiated reflux extraction (PMIRE): This method combines microwave irradiation with conventional reflux extraction, potentially improving extraction yields. []

Q13: How do structural modifications of this compound influence its AChE inhibitory activity?

A13: Several studies have investigated the structure-activity relationship of this compound and its derivatives:

  • Quaternization of the nitrogen atom: Converting this compound to its quaternary ammonium salt significantly reduces its ability to cross the blood-brain barrier, limiting its central nervous system effects. []
  • Introduction of carbamate groups: The introduction of dimethylcarbamate groups to the this compound structure has been shown to increase its AChE inhibitory activity compared to the parent compound. [, , ]
  • Modifications to the aromatic ring: Changes in the substitution pattern on the aromatic ring can affect both the potency and selectivity of this compound derivatives toward AChE. []

Q14: What analytical techniques are commonly employed for detecting and quantifying this compound?

A14: Several analytical methods have been developed for the determination of this compound in plant extracts and biological samples, including:

  • High-performance liquid chromatography (HPLC): Often coupled with UV or fluorescence detection, HPLC provides a sensitive and selective method for quantifying this compound. [, , , , ]
  • Gas chromatography-mass spectrometry (GC-MS): This technique offers high sensitivity and selectivity for the identification and quantification of this compound, often used in combination with microwave-assisted extraction. [, ]
  • Flow-injection chemiluminescence (FI-CL): This method utilizes the chemiluminescence reaction of luminol with potassium ferricyanide, which is inhibited by this compound, allowing for its sensitive detection. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.